An In-Depth Technical Guide to Nicorandil N-Oxide: Structure, Properties, and Analysis
An In-Depth Technical Guide to Nicorandil N-Oxide: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nicorandil and its N-Oxide Metabolite
Nicorandil, a dual-action potassium channel opener and nitric oxide donor, is a crucial therapeutic agent in the management of angina pectoris.[1] Its unique pharmacological profile, combining arterial vasodilation through the activation of ATP-sensitive potassium (KATP) channels and venous vasodilation via its nitrate moiety, has established its role in cardiovascular therapy.[1] The biotransformation of Nicorandil within the body leads to the formation of several metabolites, among which Nicorandil N-Oxide is a notable derivative.[2] Understanding the chemical structure, physicochemical properties, and analytical methodologies for Nicorandil N-Oxide is paramount for a comprehensive grasp of Nicorandil's pharmacokinetics and for the development of robust bioanalytical assays. This guide provides a detailed technical overview of Nicorandil N-Oxide, tailored for professionals in the fields of pharmaceutical research and drug development.
Chemical Structure and Identity
Nicorandil N-Oxide is formally known as N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide 1-oxide.[3] The addition of an oxygen atom to the nitrogen of the pyridine ring distinguishes it from its parent compound, Nicorandil. This structural modification has implications for its physicochemical properties and biological activity.
2D Chemical Structure:
Caption: 2D structure of Nicorandil N-Oxide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Nicorandil N-Oxide is essential for its synthesis, purification, formulation, and analytical detection. The table below summarizes the key properties of this metabolite.
| Property | Value | Source |
| Chemical Formula | C₈H₉N₃O₅ | [3][4] |
| Molecular Weight | 227.17 g/mol | [4] |
| CAS Number | 107833-98-7 | [3][4] |
| Formal Name | N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide 1-oxide | [3] |
| Melting Point | 118-123 °C | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Appearance | White to Off-White Solid | [5] |
| ¹H-NMR | Conforms to structure | [6] |
| Mass Spectrometry | Conforms to structure | [6] |
Metabolic Pathway of Nicorandil to Nicorandil N-Oxide
Nicorandil undergoes extensive metabolism in the body. While denitration is a primary metabolic route, the formation of Nicorandil N-Oxide represents another significant biotransformation pathway.[7] This oxidation is likely mediated by the cytochrome P450 enzyme system, which is responsible for the metabolism of a wide range of xenobiotics, including organic nitrates.[8]
Caption: Metabolic pathways of Nicorandil.
Synthesis of Nicorandil N-Oxide
The synthesis of Nicorandil N-Oxide typically involves the direct oxidation of the pyridine nitrogen of Nicorandil. Various oxidizing agents can be employed for this transformation. A general and effective method utilizes m-chloroperoxybenzoic acid (mCPBA).
Experimental Protocol: Synthesis of Nicorandil N-Oxide
Causality behind Experimental Choices:
-
Solvent (Dichloromethane): Dichloromethane (DCM) is chosen for its ability to dissolve Nicorandil and its inertness under the reaction conditions.
-
Oxidizing Agent (mCPBA): m-Chloroperoxybenzoic acid is a widely used and relatively safe oxidizing agent for the N-oxidation of pyridines. It is effective at or below room temperature, minimizing potential side reactions.
-
Temperature Control (0 °C to Room Temperature): The initial cooling to 0 °C helps to control the initial exothermic reaction upon addition of the oxidizing agent. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting degradation.
-
Work-up (Sodium Bicarbonate Wash): The aqueous sodium bicarbonate wash is crucial to neutralize the acidic by-product, m-chlorobenzoic acid, and any unreacted mCPBA, facilitating the isolation of the neutral N-oxide product.
-
Purification (Column Chromatography): Silica gel column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired Nicorandil N-Oxide from any remaining starting material and by-products.
Step-by-Step Methodology:
-
Dissolution: Dissolve Nicorandil (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of m-chloroperoxybenzoic acid (1.1 equivalents) in DCM to the cooled Nicorandil solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Nicorandil N-Oxide.
Analytical Methodology for Nicorandil N-Oxide
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of Nicorandil and its metabolites, including Nicorandil N-Oxide, in both bulk drug substances and biological matrices.
Experimental Protocol: HPLC Analysis of Nicorandil N-Oxide
Causality behind Experimental Choices:
-
Column (C18): A reversed-phase C18 column is selected due to its versatility and effectiveness in separating moderately polar compounds like Nicorandil and its N-oxide.
-
Mobile Phase (Acetonitrile and Phosphate Buffer): A mixture of an organic modifier (acetonitrile) and an aqueous buffer (phosphate buffer) allows for the fine-tuning of the separation. The buffer controls the pH, which can influence the retention and peak shape of ionizable compounds.
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components with good resolution in a reasonable timeframe.
-
UV Detection (262 nm): The pyridine ring in both Nicorandil and its N-oxide provides strong UV absorbance, making UV detection a sensitive and reliable method. The wavelength of 262 nm is often chosen for optimal sensitivity.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjust the pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 262 nm
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Nicorandil N-Oxide reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Solution: For drug substance analysis, dissolve the sample in the mobile phase. For biological samples, a suitable extraction method (e.g., protein precipitation followed by solid-phase extraction) is required to isolate the analyte from the matrix.
-
-
Analysis and Quantification: Inject the standard and sample solutions into the HPLC system. Identify the Nicorandil N-Oxide peak based on its retention time compared to the standard. Quantify the amount of Nicorandil N-Oxide in the sample by comparing its peak area to a calibration curve generated from the standard solutions.
Caption: Experimental workflow for HPLC analysis.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, physicochemical properties, metabolic formation, synthesis, and analytical determination of Nicorandil N-Oxide. As a key metabolite of the clinically significant antianginal agent Nicorandil, a thorough understanding of this compound is essential for researchers and professionals in drug development. The detailed protocols and underlying scientific rationale presented herein serve as a valuable resource for further investigation and application in the pharmaceutical sciences.
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